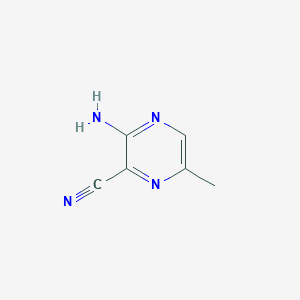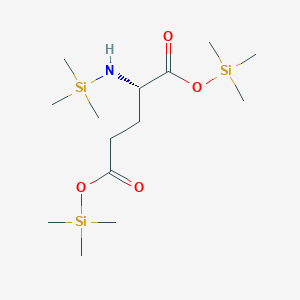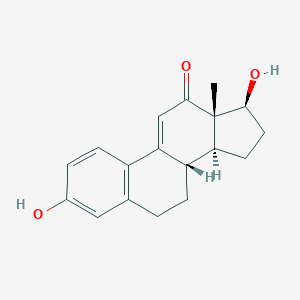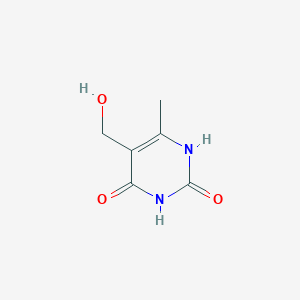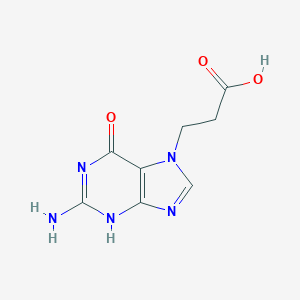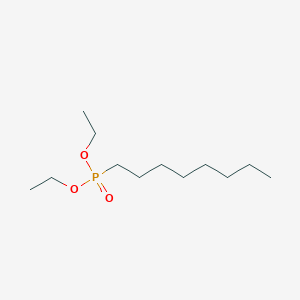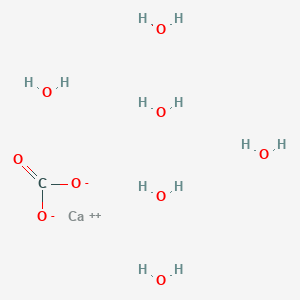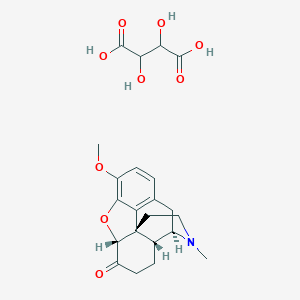
5-Methylnonane
Overview
Description
5-Methylnonane is an organic compound with the chemical formula C₁₀H₂₂. It is a branched alkane, specifically a methyl-substituted nonane. This compound is a colorless to pale yellow transparent liquid with a boiling point of approximately 177-178°C and a density of about 0.726 g/mL at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylnonane can be synthesized through base-catalyzed isomerization. A common method involves the base-catalyzed reaction of 1,2-dimethylcyclohexane with an alcohol ether to form this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through similar base-catalyzed reactions, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from 5-methylnonan-2-ol to 5-methylnonanoic acid.
Substitution: Halogenated derivatives like 5-chlorononane or 5-bromononane.
Scientific Research Applications
5-Methylnonane has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its low volatility and high boiling point.
Biology: Employed in studies involving lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, detergents, and other chemical products
Mechanism of Action
The mechanism of action of 5-Methylnonane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. These properties make it useful in various applications, such as solvents and in the formulation of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Nonane: A straight-chain alkane with the formula C₉H₂₀.
2-Methylnonane: Another branched alkane with a methyl group on the second carbon.
3-Methylnonane: Similar to 5-Methylnonane but with the methyl group on the third carbon.
Uniqueness
This compound is unique due to its specific branching, which affects its physical properties like boiling point and density. This branching can also influence its reactivity and interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
5-methylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-6-8-10(3)9-7-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSIILFJZXHVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065961 | |
| Record name | Nonane, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15869-85-9 | |
| Record name | 5-Methylnonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonane, 5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-methylnonane be used to understand oxidative stress in the human body?
A1: Yes, research suggests that this compound can serve as a breath marker for oxidative stress. One study investigated the effects of supplemental oxygen on oxidative stress markers in healthy individuals. [] The study found that breathing supplemental oxygen led to an increase in this compound levels in the breath, along with other volatile organic compounds (VOCs). This increase in this compound was associated with changes in the breath methylated alkane contour (BMAC), a measure of lipid peroxidation and a recognized indicator of oxidative stress. These findings suggest that this compound, alongside other VOCs, could potentially be used to monitor oxidative stress levels in various clinical settings.
Q2: What is the role of this compound in rocket propellant research?
A2: this compound is a component of surrogate mixtures designed to mimic the properties of kerosene-based rocket propellants like RP-1 and RP-2. [] Due to the complex composition of these propellants, researchers use simpler mixtures, or surrogates, to study their thermophysical characteristics. This compound, alongside other compounds like α-methyldecalin, n-dodecane, and heptylcyclohexane, helps to replicate the density, sound speed, viscosity, thermal conductivity, and volatility of actual rocket propellants. This approach allows for safer and more controlled experimental conditions when investigating the performance and behavior of these fuels.
Q3: Are there any natural sources of this compound?
A3: this compound has been identified as a constituent of essential oils extracted from Paeonia daurica subsp. tomentosa, a flowering plant. [] The study analyzed essential oils from the roots, stems, leaves, and fruits of the plant and found this compound present in all parts. While not a major constituent, its presence contributes to the overall chemical profile of the essential oil.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)

